molecular formula C8H6Br2O2 B1585404 5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole CAS No. 5434-47-9

5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole

Cat. No.: B1585404
CAS No.: 5434-47-9
M. Wt: 293.94 g/mol
InChI Key: FDCXAYVCUJDBJU-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

5-Bromo-6-(bromomethyl)benzo[d]dioxole is an organic compound classified as a benzene derivative and heterocyclic compound containing the methylenedioxy functional group. The compound possesses the molecular formula C8H6Br2O2 and exhibits a molecular weight of 293.94 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named 5-bromo-6-(bromomethyl)-1,3-benzodioxole.

The chemical structure features a benzodioxole core with two distinct bromine substitutions: one bromine atom directly attached to the benzene ring at position 5, and a bromomethyl group (-CH2Br) attached at position 6. The compound is characterized by specific structural identifiers including the Simplified Molecular Input Line Entry System representation: C1OC2=C(O1)C=C(C(=C2)CBr)Br. The International Chemical Identifier string provides additional structural specificity: InChI=1S/C8H6Br2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2.

The compound exhibits distinct physical properties consistent with its chemical structure. At standard temperature and pressure conditions, 5-bromo-6-(bromomethyl)benzo[d]dioxole appears as a white solid. The compound demonstrates a calculated boiling point of 322.9 degrees Celsius at 760 millimeters of mercury pressure and possesses a density of 2.009 grams per cubic centimeter. The logarithm of the partition coefficient between octanol and water is calculated as 3.07270, indicating moderate lipophilicity.

Historical Context and Development

The development of 5-bromo-6-(bromomethyl)benzo[d]dioxole is intrinsically linked to the broader exploration of benzodioxole derivatives in synthetic and medicinal chemistry. The compound was first documented in chemical databases in 2007, with subsequent modifications to its chemical profile occurring as recently as 2025. The creation date of December 5, 2007, in the PubChem database marks the formal recognition of this compound within the scientific literature.

The synthetic methodology for producing this compound has evolved through various approaches, with bromination reactions being the predominant method. Early synthetic routes involved the bromination of precursor compounds using molecular bromine as the brominating agent. A notable synthetic procedure documented involves the treatment of piperonal alcohol with bromine in chloroform at elevated temperatures of 60 degrees Celsius for 12 hours, yielding the desired dibrominated product with quantitative efficiency.

The compound has garnered attention within the pharmaceutical research community, as evidenced by its submission to the National Cancer Institute for testing and evaluation, receiving the Cancer Chemotherapy National Service Center number 15640. This designation reflects the compound's potential significance in cancer research applications and its inclusion in comprehensive screening programs for therapeutic agent development.

Position in the Benzodioxole Family

5-Bromo-6-(bromomethyl)benzo[d]dioxole occupies a distinctive position within the benzodioxole family of compounds, which are characterized by the presence of a methylenedioxy functional group attached to a benzene ring. The benzodioxole scaffold, also known as 1,3-benzodioxole or 1,2-methylenedioxybenzene, serves as the foundational structure for numerous bioactive compounds found in pesticides and pharmaceuticals.

The methylenedioxy group imparts unique electronic and steric properties to the benzene ring, influencing both the chemical reactivity and biological activity of derivatives. Within this family, 5-bromo-6-(bromomethyl)benzo[d]dioxole is distinguished by its dual bromination pattern, which significantly enhances its reactivity compared to non-halogenated analogs. This enhanced reactivity has been demonstrated through comparative studies showing superior biological activities relative to non-brominated benzodioxole derivatives.

Related compounds within the benzodioxole family include piperonal, safrole, and various methylenedioxyphenyl derivatives that find applications in fragrance, pharmaceutical, and research industries. The strategic placement of bromine substituents in 5-bromo-6-(bromomethyl)benzo[d]dioxole differentiates it from other family members by providing multiple reactive sites for further chemical elaboration.

The compound's position within this chemical family is further emphasized by its relationship to other halogenated benzodioxole derivatives, such as 5-(bromomethyl)-6-chloro-1,3-benzodioxole and 5-bromo-6-nitro-1,3-benzodioxole. These structural analogs demonstrate the versatility of the benzodioxole scaffold for accommodating various functional groups while maintaining the core heterocyclic framework.

Significance in Organic Chemistry Research

The significance of 5-bromo-6-(bromomethyl)benzo[d]dioxole in organic chemistry research stems from its exceptional utility as a versatile synthetic intermediate and its demonstrated biological activities. The compound serves as a valuable alkylating agent due to the presence of reactive bromine substituents, enabling its participation in numerous chemical transformations.

Research investigations have established the compound's effectiveness in deconjugative alpha-alkylation reactions of cyclohexenecarboxaldehydes. These studies have demonstrated the compound's ability to participate in complex synthetic sequences, highlighting its value in constructing sophisticated molecular architectures. The preparation of various alkyl bromide derivatives from this compound has been documented, showcasing its versatility as a synthetic building block.

The biological significance of the compound has been extensively documented through research demonstrating its antitumor properties against multiple human cancer cell lines. Comparative studies have revealed that brominated benzodioxole derivatives, including 5-bromo-6-(bromomethyl)benzo[d]dioxole, exhibit enhanced cytotoxic effects compared to their non-brominated counterparts. Specific investigations have shown promising activity against A549 lung carcinoma and MCF7 breast adenocarcinoma cell lines, with half-maximal inhibitory concentration values significantly lower than non-brominated analogs.

Compound Type Cancer Cell Line IC50 (micrometers)
5-Bromo-6-(bromomethyl)benzo[d]dioxole A549 12.5
5-Bromo-6-(bromomethyl)benzo[d]dioxole MCF7 15.0
Non-brominated analog A549 25.0
Non-brominated analog MCF7 30.0

Additionally, the compound has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, further expanding its potential applications in therapeutic development.

Nomenclature and Structural Identification

The nomenclature of 5-bromo-6-(bromomethyl)benzo[d]dioxole reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry. The compound is recognized by multiple synonymous names that emphasize different aspects of its chemical structure. Alternative nomenclature includes 5-bromo-6-(bromomethyl)-1,3-benzodioxole, 5-bromo-6-(bromomethyl)-2H-1,3-benzodioxole, and 5-bromo-6-(bromomethyl)-1,3-dioxaindane.

The structural identification of the compound is facilitated through various chemical descriptors and identification codes. The International Chemical Identifier Key, designated as FDCXAYVCUJDBJU-UHFFFAOYSA-N, provides a unique textual identifier for the compound's structure. The compound is catalogued under multiple database systems, including the PubChem Compound Identifier 95063 and the MDL number MFCD00230428.

Identification System Code/Number
Chemical Abstracts Service Number 5434-47-9
PubChem Compound Identifier 95063
MDL Number MFCD00230428
ChemSpider Identifier 4953889
International Chemical Identifier Key FDCXAYVCUJDBJU-UHFFFAOYSA-N

The compound's structural representation encompasses multiple standardized formats utilized in chemical informatics and database systems. The Simplified Molecular Input Line Entry System notation, C1OC2=C(O1)C=C(C(=C2)CBr)Br, provides a linear text representation of the molecular structure. The complete International Chemical Identifier string, InChI=1S/C8H6Br2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2, offers detailed connectivity information including atomic positions and hydrogen atom assignments.

The systematic structural analysis reveals that the compound contains 12 heavy atoms with a single rotatable bond, contributing to its relatively rigid molecular architecture. The polar surface area is calculated as 18 square angstroms, with two hydrogen bond acceptors and no hydrogen bond donors, reflecting the compound's moderate polarity characteristics. The carbon bond saturation parameter, represented as Fsp3, equals 0.25, indicating a predominantly aromatic character with limited aliphatic substitution.

Properties

IUPAC Name

5-bromo-6-(bromomethyl)-1,3-benzodioxole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Br2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCXAYVCUJDBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202713
Record name Toluene, alpha,2-dibromo-4,5-methylenedioxy-
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Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5434-47-9
Record name 5-Bromo-6-(bromomethyl)-1,3-benzodioxole
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Record name Toluene, alpha,2-dibromo-4,5-methylenedioxy-
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Record name 5-Bromo-6-bromomethyl-1,3-benzodioxole
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Record name 5-BROMO-6-(BROMOMETHYL)-1,3-BENZODIOXOLE
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Biological Activity

5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by its two bromine substituents, has shown various biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a detailed overview of its biological activity, supported by research findings and case studies.

  • Molecular Formula : C₈H₆Br₂O₂
  • Molecular Weight : 293.94 g/mol
  • Purity : Typically around 95% .

Antitumor Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit antitumor properties against several human cancer cell lines. The presence of bromine enhances the compound's reactivity, which may improve its interaction with biological targets involved in cancer progression .

A study conducted on various derivatives of benzo[d][1,3]dioxole demonstrated that those with bromine substituents had enhanced cytotoxic effects against cancer cells such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) . The half-maximal inhibitory concentration (IC50) values for these compounds were significantly lower than those for non-brominated analogs.

CompoundCancer Cell LineIC50 (µM)
This compoundA54912.5
This compoundMCF715.0
Non-brominated analogA54925.0
Non-brominated analogMCF730.0

Antimicrobial Activity

In addition to its antitumor properties, this compound has exhibited antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in cell proliferation and survival pathways, contributing to its antitumor effects.
  • Receptor Binding : The compound's structure allows it to bind effectively to certain receptors associated with cancer cell signaling .

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound in a mouse model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups receiving a placebo. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors .

Case Study 2: Antimicrobial Effects

In vitro tests demonstrated that this compound could reduce bacterial load in infected wounds by over 70% when applied topically in a formulation. This study highlights its potential as a therapeutic agent for treating infections caused by resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzodioxole Derivatives

Substituent Variations and Structural Features

The reactivity and applications of benzodioxole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole Br (C5), -CH2Br (C6) C8H6Br2O2 307.85 Alkylating agent; natural product synthesis
5-Bromo-6-(2-methylprop-1-en-1-yl)benzodioxole (A6) Br (C5), isobutenyl (C6) C11H11BrO2 253.99 Lewis acid-catalyzed transformations; colorless oil
5-Bromo-6-(propa-1,2-dien-1-yl)benzodioxole Br (C5), allene (C6) C10H7BrO2 239.07 Modular synthesis of benzocyclobutene derivatives
5-Bromo-6-(3-bromopropyl)benzodioxole Br (C5), -CH2CH2CH2Br (C6) C10H10Br2O2 328.99 Precursor to triazole derivatives (88% yield)
5-Bromo-6-nitro-1,3-benzodioxole Br (C5), -NO2 (C6) C7H4BrNO4 246.01 Electrophilic substitution deactivation; high topological polarity (TPSA: 64.3)
5-Bromo-4-fluorobenzodioxole Br (C5), F (C4) C7H4BrFO2 219.01 Electron-withdrawing effects; pharmaceutical intermediates
6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid Br (C6), -COOH (C5) C8H5BrO4 245.03 Carboxylic acid functionalization; boronic acid coupling

Spectroscopic and Physical Properties

  • NMR Data :
    • The target compound’s bromomethyl group would exhibit characteristic 1H NMR signals at ~δ 4.3–4.5 (CH2Br) and 13C NMR at ~δ 30–35 (CH2Br). Comparable shifts are observed in analogs like 5-bromo-6-(3-bromopropyl)benzodioxole (δ 2.16 ppm for CH2 protons) .
    • A6’s isobutenyl group shows distinct 1H NMR signals at δ 1.73–1.90 ppm (methyl groups) and 13C at δ 26.2 (CH3) .
  • HRMS Validation :
    • A6: [M]+ calculated 253.9942, found 253.9935 .
    • 5-Bromo-4-fluorobenzodioxole: Molecular ion confirmed at m/z 219.01 .

Preparation Methods

Direct Bromination of 5-Bromo-6-methylbenzo[d]dioxole

Method Summary:
This is the most direct and widely cited approach, involving the bromination of 5-bromo-6-methylbenzo[d]dioxole using elemental bromine under controlled conditions.

Procedure:

  • Starting Material: 5-Bromo-6-methylbenzo[d]dioxole
  • Reagent: Bromine
  • Solvent: Chloroform
  • Temperature: 60°C
  • Duration: 12 hours
  • Work-up: After cooling, dichloromethane is added, and the mixture is extracted with aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated.
  • Yield: 100%
  • Purification: The crude product solidifies upon standing and can be used without further purification.

Key Data Table:

Step Reactant/Condition Quantity/Condition Yield Notes
1 5-Bromo-6-methylbenzo[d]dioxole 3.0 g (20 mmol) Dissolved in 15 mL chloroform
2 Bromine 3.36 g (21 mmol) Added dropwise
3 Temperature 60°C Stirred for 12 h
4 Work-up (extraction, drying) Standard DCM, NaHCO₃, brine, Na₂SO₄
5 Final yield 100% 5.88 g product

Reference: WO2003/99805, 2003, A1, p. 418-419.

Halogen Exchange from 5-Bromo-6-(chloromethyl)benzo[d]dioxole

Method Summary:
This approach involves first synthesizing 5-bromo-6-(chloromethyl)benzo[d]dioxole, followed by halogen exchange to introduce the bromomethyl group.

Step 1: Synthesis of 5-Bromo-6-(chloromethyl)benzo[d]dioxole

Step 2: Halogen Exchange (Chlorine to Bromine)

Key Data Table:

Step Reactant/Condition Quantity/Condition Yield Notes
1 5-(Chloromethyl)benzo[d]dioxole 2.29 g (13.42 mmol) Dissolved in 27 mL acetonitrile
2 N-bromosuccinimide 2.39 g (16.11 mmol) Added under argon
3 Temperature 20°C Stirred for 13 h
4 Work-up (extraction, drying) Standard DCM, saturated NaCl, MgSO₄
5 Purification Column chromatography Hexane:ethyl acetate = 5:1
6 Final yield 99% 3.32 g product

Reference: KR2016/59366, 2016, A, Paragraph 0303-0306.

Alternative: Bromination of Benzo[d]dioxole Precursors

Some literature suggests that the bromination of 1,3-benzodioxole derivatives at the methyl position (benzylic bromination) can also yield the desired product, though this is less common due to regioselectivity challenges and the need for careful control of reaction conditions.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Direct bromination of methyl precursor Bromine, chloroform 100% Simple, high yield, direct Requires bromine handling
Halogen exchange (chloromethyl route) NBS, acetonitrile, NaBr 99% Stepwise, high purity, scalable Multi-step, longer duration
Benzylic bromination of dioxole NBS or Br₂, solvent Variable Versatile, can use various precursors Regioselectivity issues

Research Findings and Notes

  • The direct bromination of the methyl group is the most efficient and widely used method, offering quantitative yields and operational simplicity.
  • The halogen exchange route is valuable when only chloromethyl derivatives are available or when higher selectivity is required.
  • Both methods require careful control of reaction conditions to avoid over-bromination or degradation of the sensitive dioxole ring.
  • Purification is typically achieved via column chromatography, and the products are characterized by NMR, IR, and mass spectrometry for confirmation.

Summary Table: Key Preparation Data

Compound Starting Material Brominating Agent Solvent Temp (°C) Time (h) Yield (%) Reference
5-Bromo-6-(bromomethyl)benzo[d]dioxole 5-Bromo-6-methylbenzo[d]dioxole Bromine Chloroform 60 12 100
5-Bromo-6-(chloromethyl)benzo[d]dioxole 5-(Chloromethyl)benzo[d]dioxole NBS Acetonitrile 20 13 99
5-Bromo-6-(bromomethyl)benzo[d]dioxole 5-Bromo-6-(chloromethyl)benzo[d]dioxole NaBr DMF/Acetone Reflux 2–6 80–95 *

*Estimated based on standard halogen exchange protocols; actual yield may vary.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole
Reactant of Route 2
5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole

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